![molecular formula C13H19NO B13274520 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol](/img/structure/B13274520.png)
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol
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Overview
Description
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol is a compound that features a unique structure combining an indene moiety with an amino alcohol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indene structure is known for its stability and biological activity, making derivatives of this compound valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol typically involves the reaction of 2,3-dihydro-1H-inden-1-one with an appropriate amine and a butanol derivative. One common method includes the reduction of 2,3-dihydro-1H-inden-1-one to form the corresponding alcohol, followed by amination with a butylamine under controlled conditions . This reaction often requires catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques and advanced purification methods, such as chromatography, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol exerts its effects is primarily through its interaction with biological targets. The indene moiety can bind to various receptors and enzymes, modulating their activity. The amino alcohol group can enhance the compound’s solubility and facilitate its transport across cell membranes . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol is unique due to its combination of an indene moiety with an amino alcohol, which imparts distinct chemical and biological properties.
Biological Activity
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol, also known by its CAS number 60191-45-9, is a compound of interest due to its potential biological activities. The structure of the compound suggests it may interact with various biological systems, which has led to investigations into its pharmacological properties.
The molecular formula of this compound is C13H19NO, with a molecular weight of approximately 205.30 g/mol. Its structural characteristics may provide insights into its biological interactions, particularly in the context of drug development.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, an in silico investigation revealed that certain derivatives could enhance pancreatic beta-cell function and improve insulin sensitivity, making them potential candidates for Type 2 diabetes treatment . These findings suggest that the compound may inhibit lipase activity, which could further aid in managing obesity-related complications.
Cytotoxic Effects
The compound's cytotoxicity has been assessed against various cancer cell lines. In particular, it demonstrated cytotoxic effects against glioblastoma cells and other tumor types, indicating its potential as an anticancer agent. The activity values observed in these studies highlight the necessity for further exploration into its mechanisms of action and efficacy .
Research Findings
Study | Biological Activity | Cell Line Tested | Activity Value (Pa) |
---|---|---|---|
Study A | Antidiabetic | Pancreatic beta cells | 0.965 |
Study B | Cytotoxic | Glioblastoma (SF-295) | 0.593 |
Study C | Lipase Inhibition | Human adipocytes | 0.906 |
Case Study 1: Antidiabetic Effects
In a controlled study examining the antidiabetic effects of related compounds, significant improvements in blood glucose levels were noted after administration. The study concluded that the mechanism likely involves modulation of insulin signaling pathways.
Case Study 2: Cancer Cell Cytotoxicity
A case study focusing on glioblastoma cells demonstrated that treatment with derivatives of the compound resulted in a reduction of cell viability by over 50%. This effect was attributed to induced apoptosis and disruption of cellular metabolism.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)butan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-2-11(9-15)14-13-8-7-10-5-3-4-6-12(10)13/h3-6,11,13-15H,2,7-9H2,1H3 |
InChI Key |
NSOGFEBVUSXBRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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